molecular formula C8H12BrN3O2 B1334510 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine CAS No. 885267-37-8

5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine

Cat. No. B1334510
M. Wt: 262.1 g/mol
InChI Key: PVJJQCGQWHXHNS-UHFFFAOYSA-N
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Description

The compound "5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine" is a brominated pyrimidine derivative. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The presence of the bromo substituent and the dimethoxyethyl group suggests that this compound could be of interest in various chemical reactions and potentially in pharmaceutical applications.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves the reaction of substituted pyrimidines with various reagents. For instance, the reaction of 5-bromo-N,N-dimethylpyrimidin-2-amine with butyllithium leads to the formation of N,N,N',N'-tetramethyl-4,5'-bipyrimidine-2,2'-diamine, as described in one study . Although the exact synthesis of "5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine" is not detailed in the provided papers, similar synthetic routes involving halogenated pyrimidines and amines could potentially be applied.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be confirmed using techniques such as nuclear magnetic resonance (NMR) and mass spectral studies . These techniques allow for the determination of the connectivity of the atoms within the molecule and can help in confirming the presence of the bromo and dimethoxyethyl substituents in the compound of interest.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including aminolysis, cyclization, and substitution reactions. For example, the bismethylthio substrate undergoes aminolysis at the 4'-position to yield the required product . Similarly, bromosubstituted pyrimidine derivatives can be prepared by bromination of other substituted pyrimidines . These reactions are crucial for the functionalization of the pyrimidine core and can lead to compounds with interesting biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents attached to the pyrimidine ring. The presence of a bromo substituent can increase the reactivity of the compound towards nucleophilic substitution reactions, while the dimethoxyethyl group could affect the solubility and overall steric hindrance of the molecule. The crystal structure of related compounds can provide insights into the molecular interactions and stability of the compound .

Scientific Research Applications

Chemical Synthesis and Compound Development

  • Synthesis of Bipyrimidines : The compound is used in the synthesis of tetramethyl bipyrimidine derivatives, which are studied for their chemical properties and potential applications in various fields. For instance, Kowalewski et al. (1981) demonstrated the reaction of 5-bromo-N,N-dimethylpyrimidin-2-amine with butyllithium to create N,N,N',N'-tetramethyl-4,5'-bipyrimidine-2,2'-diamine, a key intermediate in the synthesis of other complex compounds (Kowalewski et al., 1981).

  • Preparation of Pyrimidine Derivatives : The compound serves as a starting material or intermediate in the synthesis of various pyrimidine derivatives. For example, Ranganatha et al. (2018) used similar compounds in the synthesis of novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives, showcasing the versatility of these compounds in chemical synthesis (Ranganatha et al., 2018).

  • Development of Antimicrobial Agents : Some derivatives of 5-bromo-pyrimidin-2-amine exhibit significant antimicrobial activity, making them of interest in the development of new antibacterial and antifungal agents. This was highlighted in a study by Ranganatha et al. (2018), where certain derivatives showed notable activity against pathogenic strains (Ranganatha et al., 2018).

Pharmaceutical Research and Drug Development

  • Role in Medicinal Chemistry : The compound is an important intermediate in medicinal chemistry, used in the synthesis of various pharmacologically active molecules. For example, its derivatives have been explored for their antibacterial properties, as demonstrated by Ranganatha et al. (2018) (Ranganatha et al., 2018).

  • Synthesis of Heterocyclic Compounds : It is also used in the synthesis of diverse heterocyclic compounds with potential therapeutic applications. This aspect was explored in various studies, such as the work by Rahimizadeh et al. (2007), where 5-bromo-pyrimidin-2-amine derivatives were used to synthesize pyrimido[4,5-e][1,3,4]thiadiazine derivatives (Rahimizadeh et al., 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3O2/c1-13-7(14-2)5-12-8-10-3-6(9)4-11-8/h3-4,7H,5H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJJQCGQWHXHNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=NC=C(C=N1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398678
Record name 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine

CAS RN

885267-37-8
Record name 5-Bromo-N-(2,2-dimethoxyethyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885267-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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